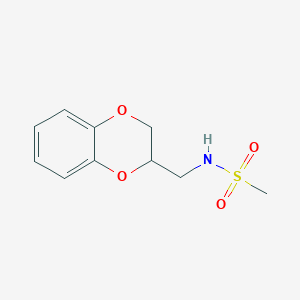
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)methanesulfonamide, commonly known as DBDMS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects. DBDMS has been synthesized using different methods and has been used in various scientific research applications.
作用機序
DBDMS acts as a covalent inhibitor of cysteine proteases by reacting with the thiol group of the active site cysteine residue. The covalent bond formation between DBDMS and the cysteine residue results in the irreversible inhibition of the protease activity. DBDMS also acts as a probe for studying the activity of enzymes such as histone deacetylases and sirtuins by reacting with the active site cysteine residue and forming a covalent bond.
Biochemical and Physiological Effects
DBDMS has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cysteine proteases involved in the regulation of apoptosis. DBDMS has also been shown to inhibit the activity of histone deacetylases and sirtuins, resulting in the modulation of gene expression and cellular processes such as DNA repair and apoptosis.
実験室実験の利点と制限
DBDMS has several advantages for use in lab experiments. It is a potent and selective inhibitor of cysteine proteases, making it a valuable tool for studying the function of these enzymes. DBDMS is also a covalent inhibitor, which allows for irreversible inhibition of the protease activity. However, DBDMS has some limitations, such as its potential for off-target effects due to the reactivity of the sulfonamide group with other nucleophiles. The irreversible inhibition of the protease activity can also limit the ability to study the reversibility of the inhibition.
将来の方向性
There are several future directions for the use of DBDMS in scientific research. One direction is the development of more selective and potent inhibitors of cysteine proteases based on the structure of DBDMS. Another direction is the use of DBDMS as a tool for studying the function of other proteins involved in cellular processes such as DNA repair and apoptosis. The use of DBDMS in combination with other inhibitors or drugs could also provide new insights into the mechanisms of action of these compounds. Finally, the development of new methods for the synthesis of DBDMS could provide improved yields and purity of the compound, making it more accessible for scientific research.
合成法
DBDMS has been synthesized using different methods. One of the most commonly used methods is the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DBDMS as a white solid. The purity of DBDMS can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DBDMS has been widely used in scientific research as a tool for studying the function of various proteins. It has been used as a covalent inhibitor of cysteine proteases, such as cathepsin B, cathepsin L, and papain. DBDMS has also been used as a probe for studying the activity of enzymes such as histone deacetylases and sirtuins. In addition, DBDMS has been used as a tool for studying the function of proteins involved in DNA repair and apoptosis.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-16(12,13)11-6-8-7-14-9-4-2-3-5-10(9)15-8/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVBEZLFIMUCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1COC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


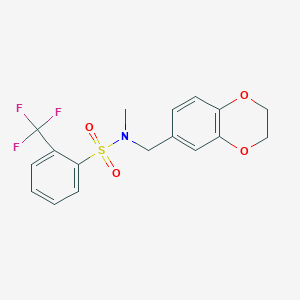
![N-[(2,6-dichlorophenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride](/img/structure/B7564919.png)
![2-Chloro-4-[(4-hydroxyoxan-4-yl)methylamino]benzonitrile](/img/structure/B7564935.png)
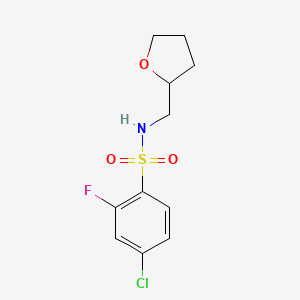
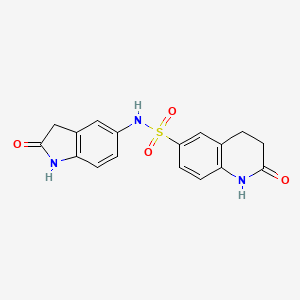

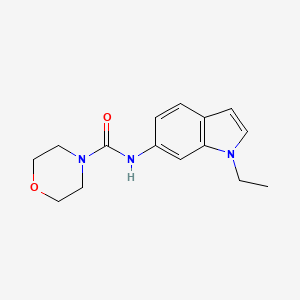
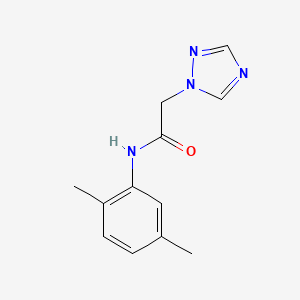
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
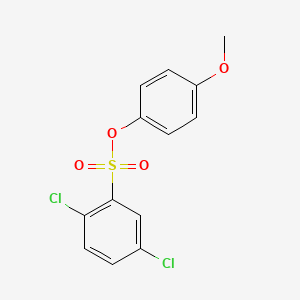
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)